3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a triazolopyrazinone derivative characterized by a methyl group at position 7 and a 2-aminoethyl substituent at position 2. Its structure is bioisosteric to inosine, enabling interactions with purinergic receptors and enzymes involved in nucleotide metabolism .
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14/h4-5H,2-3,9H2,1H3 |
InChI Key |
SCTVOJYVMZEEST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethylamine with 7-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted triazolopyrazine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Biological Studies: It has shown activity against various cancer cell lines, including A549, MCF-7, and HeLa.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For example, as a c-Met kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolopyrazinone derivatives exhibit diverse pharmacological profiles depending on substituents at positions 3 and 6. Key analogues include:
Key Observations :
- P2X7 Antagonism : Thioxo derivatives (e.g., 7-(4-fluorobenzyl)-3-thioxo-...) show specificity for P2X7 receptors, making them candidates for inflammatory disease treatment .
- Cytotoxicity : Chloromethyl and aryl-substituted derivatives (e.g., 3-chloromethyl-7-phenyl-...) exhibit enhanced cytotoxicity, likely due to electrophilic reactivity .
Physicochemical and Solubility Properties
Notes:
- The thioxo derivative’s low water solubility necessitates non-aqueous titration for quantification .
- The target compound’s aminoethyl group may enhance bioavailability compared to lipophilic analogues.
Pharmacological Activity Comparison
- Adenosine Receptor Antagonism: The target compound’s methyl and aminoethyl groups may favor A1/A2A receptor binding, similar to 3-alkyl derivatives .
- Cytotoxicity : Chloromethyl and aryl-substituted analogues show higher cytotoxicity (IC50 < 10 µM in some cases) compared to the target compound, which is untested .
Analytical Methods
Validation : The thioxo derivative’s titration method achieved <1% uncertainty, meeting pharmacopeial standards .
Biological Activity
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound belonging to the triazolo-pyrazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its potential applications in pharmacology.
Synthesis
The synthesis of 3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step processes that include nucleophilic substitutions and cyclization reactions. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) with IC50 values ranging from 0.98 to 1.28 µM. These compounds were shown to induce apoptosis through the activation of c-Met signaling pathways and by affecting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.98 ± 0.08 | Apoptosis induction via c-Met signaling |
| MCF-7 | 1.05 ± 0.17 | Cell cycle arrest in G0/G1 phase |
| Hela | 1.28 ± 0.25 | Late apoptosis induction |
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for antibacterial properties. In one study, a derivative showed moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 μg/mL and 16 μg/mL respectively, comparable to standard antibiotics like ampicillin . The structure-activity relationship indicated that compounds with an indole moiety exhibited enhanced antibacterial effects due to potential hydrogen bonding interactions with target receptors.
The mechanisms underlying the biological activities of 3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways involving Bax and Bcl2 regulation has been documented.
- Antibacterial Mechanisms : The antibacterial activity is thought to arise from interactions with bacterial DNA gyrase and disruption of cellular integrity.
Case Studies
A notable case study involved the evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer properties. One derivative (compound 17l ) was particularly effective at inhibiting cancer cell growth and was characterized by its ability to induce apoptosis in a dose-dependent manner through Western blot analysis confirming the intervention on intracellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
